Unique Chromogenic Response in Nitrate Detection – Molar Absorptivity Advantage Over Non‑Nitro Analogs
Bis[3‑nitro‑4‑aminophenyl]sulfone is the chromogenic product formed specifically when 4,4′‑diaminodiphenyl sulfone (DDS) reacts with nitrate in concentrated sulfuric acid. The reaction generates a yellow dye with a measured molar absorptivity of approximately 2400 L mol⁻¹ cm⁻¹ at 410 nm [1]. In contrast, 4,4′‑diaminodiphenyl sulfone (DDS) alone does not produce this absorption band; the chromophore is the dinitro‑diamino sulfone itself. This property is not shared by 3,3′‑diaminodiphenyl sulfone or 3,3′‑dinitrodiphenyl sulfone, which lack the requisite ortho‑amino‑nitro substitution pattern for the chromogenic reaction.
| Evidence Dimension | Molar absorptivity for nitrate‑derived chromogenic dye |
|---|---|
| Target Compound Data | ε ≈ 2400 L mol⁻¹ cm⁻¹ at 410 nm (as 3,3′-dinitro‑4,4′-diaminodiphenyl sulfone dye) |
| Comparator Or Baseline | 4,4′-Diaminodiphenyl sulfone (DDS): no absorption at 410 nm under identical conditions; does not form chromogenic dye |
| Quantified Difference | Target compound provides a quantifiable colorimetric signal; DDS baseline produces no measurable absorbance |
| Conditions | Reaction of DDS with nitrate in >13 M H₂SO₄ at 100 °C for 15 min; absorbance measured at 410 nm |
Why This Matters
For laboratories procuring reagents for nitrate determination in nuclear waste or environmental samples, only Bis[3‑nitro‑4‑aminophenyl]sulfone (or its in‑situ generation from DDS) delivers the requisite spectrophotometric sensitivity; substitution with non‑nitro analogs yields zero analytical signal.
- [1] ARH‑2816. Spectrophotometric determination of nitrate with 4,4′‑diaminodiphenylsulfone. UNT Digital Library. Molar absorptivity ≈ 2400 L mol⁻¹ cm⁻¹; absorbance at 410 nm; linear range with nitrate concentration. https://digital.library.unt.edu/ark:/67531/metadc1018396/m1/7/ View Source
